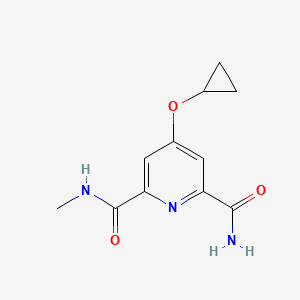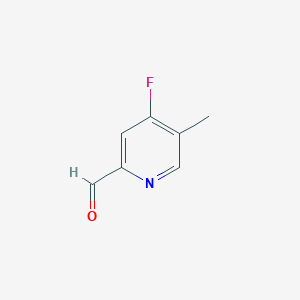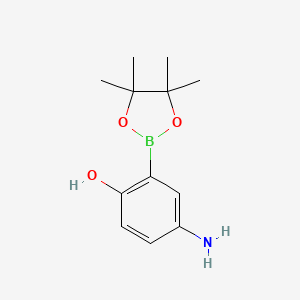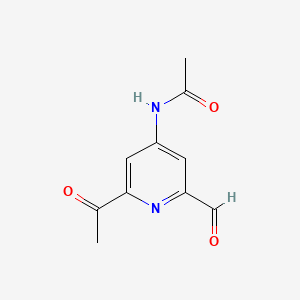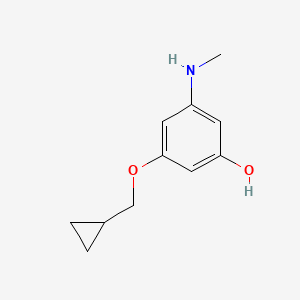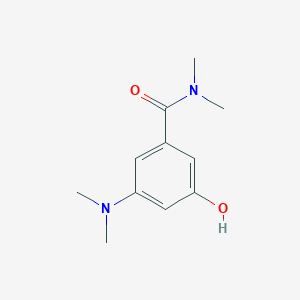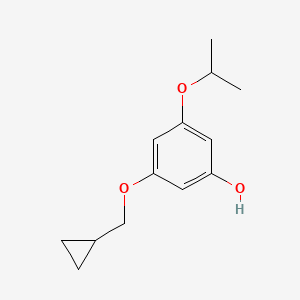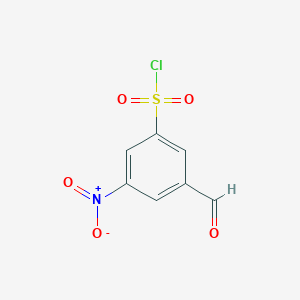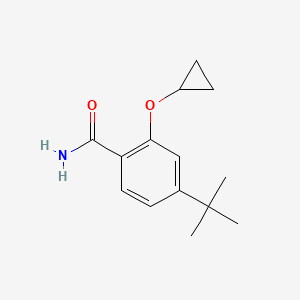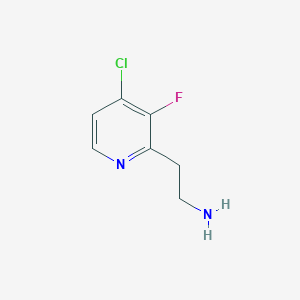
2-(Cyclopropylmethoxy)-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-4-hydroxybenzamide is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(Cyclopropylmethoxy)benzoic acid, which is then converted to the target compound through amidation reactions. The reaction conditions often include the use of reagents such as triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-4-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the amide group can produce amines.
科学的研究の応用
2-(Cyclopropylmethoxy)-4-hydroxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a bioactive molecule with applications in drug development.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Industry: It can be utilized in the synthesis of more complex organic molecules, serving as a building block in material science and chemical manufacturing.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(Cyclopropylmethoxy)-4-hydroxybenzamide include:
- 2-(Cyclopropylmethoxy)phenylboronic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-4-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO3/c12-11(14)9-4-3-8(13)5-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) |
InChIキー |
QGBZVFBGWKEUBL-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=CC(=C2)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



